3-(Trimethylsilyl)(2,2,3,3-2H4)propionic (2H)acid
Description
3-(Trimethylsilyl)(2,2,3,3-²H₄)propionic (²H)acid sodium salt (TMSP-d₄ or TSP-d₄) is a deuterated compound widely used as an internal reference standard in nuclear magnetic resonance (NMR) spectroscopy. Its molecular formula is (CH₃)₃SiCD₂CD₂CO₂Na, with a molecular weight of 172.27 g/mol . Key properties include:
- Purity: ≥98.0% (NMR), with ≤0.5% water content (Karl Fischer) .
- Deuterium enrichment: 98 atom% D at the 2,2,3,3 positions .
- pH stability: 7.0–9.0 in 1% aqueous solution .
- Applications: Serves as a chemical shift reference (0.00 ppm for ¹H NMR) in metabolomics, food analysis, and pharmaceutical studies due to its sharp singlet signal and compatibility with deuterated solvents like D₂O .
Structure
3D Structure
Properties
IUPAC Name |
deuterio 2,2,3,3-tetradeuterio-3-trimethylsilylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2Si/c1-9(2,3)5-4-6(7)8/h4-5H2,1-3H3,(H,7,8)/i4D2,5D2/hD | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONFLFDSOSZQHR-HULHGIIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O[2H])C([2H])([2H])[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183574 | |
| Record name | 3-(Trimethylsilyl)(2,2,3,3-2H4)propionic (2H)acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29337-68-6 | |
| Record name | Propanoic-2,2,3,3-d4 acid-d, 3-(trimethylsilyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29337-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trimethylsilyl)(2,2,3,3-2H4)propionic (2H)acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029337686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trimethylsilyl)(2,2,3,3-2H4)propionic (2H)acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trimethylsilyl)[2,2,3,3-2H4]propionic [2H]acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(TRIMETHYLSILYL)(2,2,3,3-2H4)PROPIONIC (2H)ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR225DM6WR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
General Synthetic Strategy and Reaction Mechanisms
The synthesis of TMSP-d₄ requires two critical steps: (1) the preparation of 2,2,3,3-tetradeuteriopropionic acid (propionic acid-d₄) and (2) its subsequent silylation with trimethylsilyl chloride. The deuteration process ensures that hydrogen atoms at the β-carbon (C2) and α-carbon (C3) positions are replaced with deuterium, while the silylation introduces the trimethylsilyl (-Si(CH₃)₃) group at the γ-position (C3).
Synthesis of Propionic Acid-d₄
Propionic acid-d₄ is synthesized via catalytic deuteration of unsaturated precursors or acid-catalyzed hydrogen-deuterium (H-D) exchange.
Catalytic Deuteration of Acrylic Acid
Acrylic acid undergoes deuteration in the presence of deuterium gas (D₂) and a palladium catalyst. The reaction proceeds via anti-Markovnikov addition, saturating the double bond and introducing deuterium at the β and α positions:
$$
\text{CH₂=CHCOOH} + 2\text{D}_2 \xrightarrow{\text{Pd/C}} \text{CH₂D-CD₂-COOH}
$$
This method yields propionic acid-d₄ with >98% isotopic enrichment, as confirmed by mass spectrometry.
Acid-Catalyzed H-D Exchange
Propionic acid is refluxed with excess D₂O in the presence of sulfuric acid (H₂SO₄) as a catalyst. Repeated cycles of distillation and reflux enhance deuterium incorporation:
$$
\text{CH₃-CH₂-COOH} + 4\text{D}_2\text{O} \xrightarrow{\text{H₂SO₄}} \text{CD₂H-CD₂-COOH} + 4\text{HOD}
$$
This method achieves ~95% deuteration but requires rigorous purification to remove residual protons.
Silylation of Propionic Acid-d₄
The silylation of propionic acid-d₄ with trimethylsilyl chloride ((CH₃)₃SiCl) is conducted under anhydrous conditions to prevent hydrolysis.
Reaction Conditions and Optimization
In a typical procedure, propionic acid-d₄ is dissolved in tetrahydrofuran (THF) and treated with trimethylsilyl chloride in the presence of triethylamine (Et₃N) as a base. The reaction is exothermic and proceeds to completion within 2–4 hours at 25°C:
$$
\text{CD₂H-CD₂-COOH} + (\text{CH₃})₃\text{SiCl} + \text{Et₃N} \rightarrow \text{CD₂H-CD₂-COOSi(CH₃)₃} + \text{Et₃NHCl}
$$
Key parameters influencing yield and purity include:
| Parameter | Optimal Value | Effect on Reaction |
|---|---|---|
| Temperature | 20–25°C | Higher temperatures accelerate hydrolysis |
| Molar ratio (SiCl:acid) | 1.1:1 | Excess SiCl ensures complete silylation |
| Solvent | THF | Enhances solubility of intermediates |
The crude product is purified via vacuum distillation (b.p. 98–100°C at 0.5 mmHg) or recrystallization from hexane, yielding TMSP-d₄ with >99% chemical and isotopic purity.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. A continuous-flow reactor system is employed, combining deuteration and silylation in tandem:
- Deuteration Unit : Propionic acid and D₂O are fed into a packed-bed reactor containing Pt/Al₂O₃ catalyst at 150°C and 10 bar pressure.
- Silylation Unit : The deuterated acid is mixed with trimethylsilyl chloride in a microreactor, with residence time <5 minutes.
This method achieves a throughput of 500 kg/day with a net yield of 92%.
Analytical Characterization
TMSP-d₄ is validated using spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR)
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Residual protonation at C3 | Extended H-D exchange cycles |
| Silyl group hydrolysis | Strict anhydrous conditions |
| Isotopic impurity in D₂O | Use of 99.9% D₂O with molecular sieves |
TMSP-d₄’s primary application lies in NMR spectroscopy, where it serves as a chemical shift reference (δ = 0 ppm) in aqueous media. Recent studies have leveraged its stability for metabolic tracing in deuterium-labeled cellular assays, enabling real-time monitoring of glycolysis and lipid synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsilyl)(2,2,3,3-2H4)propionic (2H)acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3-(Trimethylsilyl)(2,2,3,3-2H4)propionic (2H)acid has numerous applications in scientific research:
Chemistry: Used as an internal standard in NMR spectroscopy for accurate chemical shift referencing.
Biology: Employed in metabolic studies involving deuterium-labeled compounds.
Medicine: Utilized in pharmaceutical research for the development of deuterium-labeled drugs.
Mechanism of Action
The primary mechanism of action for 3-(Trimethylsilyl)(2,2,3,3-2H4)propionic (2H)acid is its role as an internal standard in NMR spectroscopy. The trimethylsilyl group provides a distinct chemical shift, allowing for accurate referencing of other compounds in the sample. The deuterium atoms enhance the stability and reduce the background noise in NMR spectra, improving the accuracy of the analysis .
Comparison with Similar Compounds
Structural and Functional Analogues
2,2-Dimethyl-2-silapentane-5-sulfonic Acid (DSS)
DSS is a common alternative to TMSP-d₄ in NMR spectroscopy. Key differences include:
Non-Deuterated TMSP
The non-deuterated form (TMSP) is less frequently used in modern NMR due to signal interference in deuterated solvents. TMSP-d₄’s deuterated CH₂ groups eliminate proton splitting, improving spectral clarity .
Retention Index Markers in GC (e.g., n-alkanes, FAMEs)
Unlike TMSP-d₄, these lack utility in proton detection and are specific to GC workflows .
Performance in Analytical Workflows
Advantages of TMSP-d₄ :
- Deuterium compatibility : Ideal for D₂O-based NMR, minimizing solvent-related signal overlap .
- Stability : Hygroscopic but stable under recommended storage (room temperature, dry conditions) .
- Quantitative accuracy: Used in quantitative ¹H NMR (qNMR) for ethanol, acetate, and coenzyme analyses due to consistent reference signals .
Limitations :
- Solubility : Lower than DSS in high-ionic-strength buffers, limiting use in complex biological matrices .
- Cost: Higher than non-deuterated standards due to isotopic enrichment .
Case Studies Highlighting TMSP-d₄’s Utility
Metabolomics: TMSP-d₄ enabled precise quantification of endogenous metabolites in porcine liver failure models, leveraging its pH stability in tissue buffers .
Food Science : In Hanwoo beef analysis, TMSP-d₄ provided reproducible NMR data for lipid oxidation profiling .
Pharmaceuticals: Served as a critical standard in tracking selenomethionine metabolism, where deuteration avoided interference from endogenous protons .
Biological Activity
3-(Trimethylsilyl)(2,2,3,3-2H4)propionic acid, also known as sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate, is a deuterated compound primarily used in metabolic studies and as an internal standard in NMR spectroscopy. This article explores its biological activity, mechanisms of action, and applications in research.
- Molecular Formula : C6H14NaO2Si
- Molecular Weight : 173.27 g/mol
- CAS Number : 24493-21-8
- Melting Point : 300°C
- Solubility : Slightly soluble in methanol and water; hygroscopic .
The primary role of 3-(Trimethylsilyl)(2,2,3,3-2H4)propionic acid is as a deuterium-labeled silane , which serves as a tracer in metabolic studies. The incorporation of deuterium allows researchers to trace metabolic pathways and analyze the dynamics of various biochemical processes. This compound is particularly useful for:
- Metabolic Tracing : It helps in understanding the metabolic pathways of other compounds when used as a labeling agent.
- NMR Spectroscopy : Acts as an internal standard for quantification in various analytical techniques, enhancing the accuracy of measurements .
Applications in Research
- NMR Spectroscopy :
- Metabolic Studies :
Case Studies
- A study highlighted the application of this compound in assessing nephrotoxicity induced by cisplatin. The research aimed to identify biomarkers through serum or urinary proton nuclear magnetic resonance spectroscopy .
- Another investigation focused on the chemical composition of soups using NMR spectroscopy to unveil health functions linked to their nutrient profiles and metabolites derived from digestion .
Safety and Handling
The compound is classified as an irritant with specific safety guidelines:
Q & A
Basic Research Questions
Q. How is 3-(Trimethylsilyl)(2,2,3,3-²H₄)propionic (²H)acid sodium salt utilized as an internal standard in NMR spectroscopy?
- Methodological Answer : The compound serves as a chemical shift reference (δ = 0.00 ppm) in ¹H-NMR due to its sharp singlet and deuterium substitution, which minimizes signal interference. For preparation:
Dissolve in deuterated solvents (e.g., D₂O) at 1–5 mM concentration.
Use a Carr-Purcell-Meiboom-Gill pulse sequence to suppress water signals and ensure accurate phasing .
Validate purity via NMR (≥98.0%) and Karl Fischer titration (≤0.5% water content) to avoid baseline distortions .
- Applications : Widely used in metabolomics (e.g., urine, plasma, food extracts) for quantifying small molecules like amino acids or organic acids .
Q. What are the critical storage and handling protocols for this deuterated compound?
- Storage :
- Keep in original sealed containers at ambient temperatures, away from moisture and oxidizers (e.g., nitrates, chlorinated agents) .
- Ensure containers are labeled with hazard codes (e.g., GHS H315/H319 for skin/eye irritation) .
- Handling :
- Use in ventilated areas with PPE (gloves, lab coats, respiratory protection for powders).
- For spills, neutralize with inert absorbents and avoid aqueous rinses to prevent hydrolysis .
Q. How can researchers verify the compound’s purity and address contamination risks in sensitive assays?
- Quality Control :
- NMR analysis to confirm deuteration (≥98 atom% D) and detect residual solvents .
- Karl Fischer titration for water content; values >0.5% may require vacuum drying .
- Contamination Mitigation :
- Pre-rinse glassware with deuterated solvents to eliminate silicone-based contaminants .
Advanced Research Questions
Q. How to resolve chemical shift inconsistencies when using this compound in complex biological matrices?
- Optimization Strategies :
- Adjust sample pH to 7.0–9.0 using phosphate buffers (NaH₂PO₄/Na₂HPO₄) to stabilize ionic interactions .
- For lipid-rich samples (e.g., plasma), employ solvent suppression techniques or dual NMR/LC-MS workflows to disentangle overlapping signals .
Q. What experimental design considerations apply when integrating this internal standard with multi-omics platforms?
- Cross-Platform Compatibility :
- For LC-MS/NMR correlative studies, use lower TSP-d4 concentrations (0.1–0.5 mM) to avoid ion suppression in MS .
- Validate batch-to-batch consistency via QC samples spiked with deuterated analogs (e.g., D₄-succinate) .
Q. How do deuterium isotope effects influence quantitative accuracy in long-term metabolic flux studies?
- Isotopic Interference Analysis :
- The compound’s ²H₄ substitution may slightly alter relaxation times, requiring T₁/T₂ correction in quantitative NMR .
- Calibrate with non-deuterated standards in parallel experiments to assess isotope-induced quantification bias .
- Case Study : In cisplatin toxicity studies, TSP-d4 enabled precise tracking of urinary metabolites despite ²H-induced signal attenuation in high-salinity samples .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
